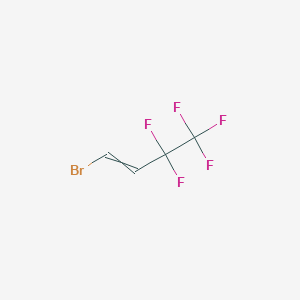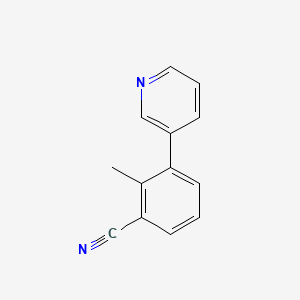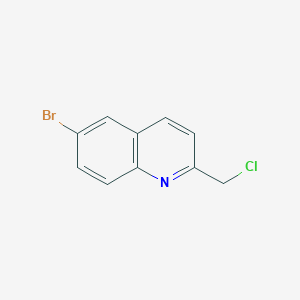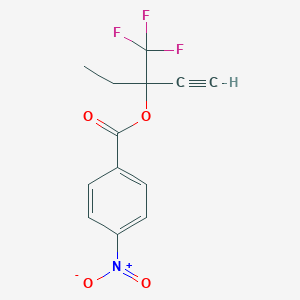
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol It is a derivative of piperidine-2,6-dione, characterized by the presence of a benzyl group and two methyl groups at the 3-position of the piperidine ring
Métodos De Preparación
The synthesis of 3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione involves several steps. One common method includes the reaction of 3,3-dimethylpiperidine-2,6-dione with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidine-2,4-dione: This compound differs by the position of the carbonyl group, which can lead to different chemical reactivity and biological activity.
3,3-Dimethylpiperidine-2,6-dione: Lacks the benzyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-benzyl-3,3-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-14(2)9-8-12(16)15(13(14)17)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
CDGJPYJBPLGKOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)N(C1=O)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)





